molecular formula C8H13ClF3N3 B2535116 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride CAS No. 2287280-35-5

4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride

Cat. No.: B2535116
CAS No.: 2287280-35-5
M. Wt: 243.66
InChI Key: PDDXWZYJROYXIF-UHFFFAOYSA-N
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Description

4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is a chemical compound with the molecular formula C8H13ClF3N3. It is known for its unique structure, which includes a trifluoromethyl group and a diazirine ring. This compound is often used in scientific research due to its photoreactive properties, making it valuable in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds with a diazirine group are often used as photoactivated cross-linkers . When appended to a ligand or pharmacophore, these compounds can induce covalent modification of a biological target upon exposure to UV light .

Mode of Action

The mode of action of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride involves the diazirine group, which is a photoactivatable moiety . Upon exposure to UV light, the diazirine group undergoes a reaction that generates a highly reactive carbene species . This carbene can then form a covalent bond with a nearby molecule, such as a protein or nucleic acid, effectively “cross-linking” the two molecules together .

Biochemical Pathways

The compound’s ability to form covalent bonds upon uv light exposure suggests it could potentially influence a wide range of biochemical pathways, depending on the nature of the target molecule and the context of the experiment .

Result of Action

The molecular and cellular effects of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride’s action would depend on the specific target molecule and the context of the experiment . As a photoactivated cross-linker, the compound could potentially alter the function of the target molecule, disrupt its interactions with other molecules, or affect its localization within the cell .

Action Environment

The action, efficacy, and stability of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride are likely influenced by various environmental factors. For instance, the compound’s photoactivatable nature means that its action is dependent on the presence and intensity of UV light . Other potential influencing factors include the temperature, pH, and the presence of other chemicals in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is achieved through the reaction of a suitable precursor with trifluoromethyl diazomethane. This intermediate is then reacted with piperidine under controlled conditions to form the final product. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the diazirine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates safely. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: Used as a photoreactive cross-linker in the study of molecular interactions.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
  • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is unique due to its combination of a trifluoromethyl group and a diazirine ring, which provides enhanced stability and reactivity. This makes it particularly useful in photoreactive applications and as a cross-linking agent in various research fields .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)5-6-1-3-12-4-2-6;/h6,12H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDXWZYJROYXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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